![molecular formula C13H16ClF3N2O B2389176 1-[2-(Trifluormethyl)benzoyl]-1,4-diazepan-hydrochlorid CAS No. 1593112-79-8](/img/structure/B2389176.png)

1-[2-(Trifluormethyl)benzoyl]-1,4-diazepan-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

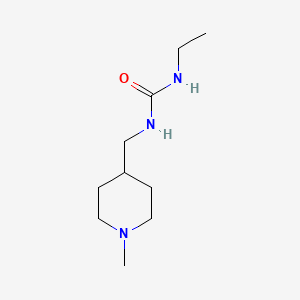

“1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride”, also known as TFB-TD, is a small molecule synthesized in the laboratory for scientific experimentation. It has a molecular weight of 308.73 .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .

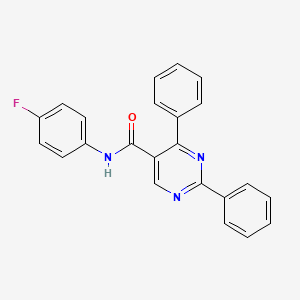

Molecular Structure Analysis

The molecular formula of “1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride” is C13H16ClF3N2O . The InChI code is 1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H .

Physical And Chemical Properties Analysis

The physical form of “1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride” is oil . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

1-[2-(Trifluormethyl)benzoyl]-1,4-diazepan-hydrochlorid und seine Analoga wurden als potenzielle antibakterielle Wirkstoffe untersucht. Diese Verbindungen wurden auf Basis des Isostierismus-Konzepts entwickelt. Sie wurden als N-Alkyl-2-[4-(Trifluormethyl)benzoyl]hydrazin-1-carboxamide mit variierenden Alkylkettenlängen (von C1 bis C18) synthetisiert. Insbesondere N-Tridecyl/Pentadecyl-2-[4-(Trifluormethyl)benzoyl]hydrazin-1-carboxamide zeigten eine potente Hemmung der Acetylcholinesterase (AChE) und Selektivität für AChE gegenüber Butyrylcholinesterase (BuChE) . Diese Verbindungen könnten vielversprechende Kandidaten für die Bekämpfung mikrobieller Infektionen sein.

Enzymhemmung

Die gleichen Hydrazincarboxamide wurden auch auf ihre Hemmung von AChE und BuChE hin untersucht. Ihre IC50-Werte lagen zwischen 27,04 und 106,75 µM für AChE und 58,01 bis 277,48 µM für BuChE. Einige Verbindungen zeigten niedrigere IC50-Werte für AChE als das klinisch eingesetzte Medikament Rivastigmin. Die molekulare Docking-Studie deutete darauf hin, dass diese Verbindungen als nicht-kovalente Inhibitoren wirken, die eng mit der aktiven Zentrumstriade interagieren .

Calcitonin-Gen-verwandtes Peptid (CGRP)-Rezeptor-Antagonismus

Interessanterweise wurde das 3,5-Bis(trifluormethyl)benzamid-Derivat durch Hydrolyse von Benzonitril mit K2CO3 in Gegenwart von 30 % H2O2 erhalten. Diese Verbindung könnte Auswirkungen auf den CGRP-Rezeptor-Antagonismus haben, was für die Schmerztherapie relevant sein könnte .

Chemische Synthese

This compound kann in der chemischen Synthese verwendet werden, insbesondere als Reagenz .

Kaskadenreaktionen

Metallfreie Kaskadenreaktionen von 1-Trifluormethylbenzotriazolen mit Alkylbromiden wurden untersucht, was zur Synthese von 1,2,4-Benzotriazinen und Benzotriazolen führte. Diese Reaktionen beinhalten eine N–N-Bindungsspaltung und bieten einen bequemen Weg zu verschiedenen Benzotriazinderivaten .

Wirkmechanismus

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride acts as a positive allosteric modulator of GABAA receptors, which are ionotropic receptors that mediate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.

Biochemical and Physiological Effects:

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride enhances GABA-induced currents in GABAA receptors, leading to increased inhibitory neurotransmission. In vivo studies have shown that 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can induce sedation and anxiolysis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride in lab experiments is its high potency and selectivity for GABAA receptors. This allows for more precise modulation of GABAergic neurotransmission compared to other compounds. However, one limitation of using 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride is its potential toxicity and adverse effects on animal behavior, which must be carefully monitored in experimental studies.

Zukünftige Richtungen

There are several potential future directions for research involving 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride. One area of interest is the development of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride in combination with other compounds for synergistic effects on GABAergic neurotransmission. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride on GABAA receptors and their downstream signaling pathways.

Synthesemethoden

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can be synthesized through a multistep process involving the reaction of 2-(trifluoromethyl)benzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting compound can then be purified through various methods, including recrystallization and column chromatography.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUYDKQSDBCJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)

![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)

![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)

![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)

![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)

![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)